Acetic acid, sulfo-, 1-octyl ester, sodium salt

Description

Properties

CAS No. |

29462-75-7 |

|---|---|

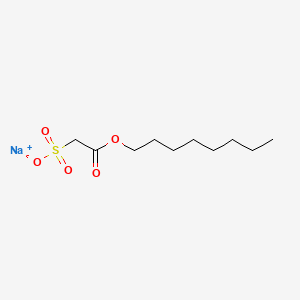

Molecular Formula |

C10H19NaO5S |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

sodium;2-octoxy-2-oxoethanesulfonate |

InChI |

InChI=1S/C10H20O5S.Na/c1-2-3-4-5-6-7-8-15-10(11)9-16(12,13)14;/h2-9H2,1H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

PFDIDGFAIAAGSH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOC(=O)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, sulfo-, 1-octyl ester, sodium salt typically involves the esterification of acetic acid with 1-octanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, sulfo-, 1-octyl ester, sodium salt can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of acetic acid and 1-octanol.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base solutions at elevated temperatures.

Substitution: Common reagents include nucleophiles such as halides, thiols, and amines, often under mild conditions.

Major Products Formed

Hydrolysis: Acetic acid and 1-octanol.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Acetic acid, sulfo-, 1-octyl ester, sodium salt is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and chromatography.

Biology: Employed in studies involving cell membrane interactions and permeability.

Medicine: Investigated for its potential use in drug delivery systems and pharmacokinetics.

Industry: Applied in the formulation of detergents and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of acetic acid, sulfo-, 1-octyl ester, sodium salt involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 29462-75-7

- Molecular Formula : C₁₀H₁₉NaO₅S

- Molecular Weight : 274.31 g/mol

- Structure: Sodium salt of sulfoacetic acid esterified with 1-octanol .

- Key Properties :

Comparison with Similar Compounds

Alkyl Sulfoacetate Esters: Chain Length Variations

Sodium Lauryl Sulfoacetate (Dodecyl Ester)

Sodium Tetradecyl Sulfoacetate

Comparison Table :

Trends :

- Chain Length vs. Solubility : Shorter chains (C8) enhance water solubility; longer chains (C12–C14) improve lipid solubility and surfactant efficacy.

- Functionality : C8 suits analytical and niche industrial uses; C12/C14 excel in bulk surfactant applications.

Structural Analogs: Sulfo Dicarboxylic Acid Esters

Butanedioic Acid (Succinic Acid) Sulfo Esters

- Example : Sodium 1,4-bis(1,3-dimethylbutyl) sulfo succinate (CAS 2373-38-8).

- Applications : Used in coatings, adhesives, and plastics as surfactants .

- Comparison: Acidic Groups: Sulfoacetic acid (monocarboxylic) vs. succinic acid (dicarboxylic). Performance: Succinate esters offer higher chelation capacity but lower thermal stability compared to sulfoacetates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.